molecular formula C15H11NO5S B12614240 4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one CAS No. 918497-89-9

4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one

Cat. No.: B12614240
CAS No.: 918497-89-9
M. Wt: 317.3 g/mol
InChI Key: XXEWTGONZZACAJ-UHFFFAOYSA-N
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Description

4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of heterocyclic compounds. It features a benzopyran core with a nitrothiophene substituent, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced via a nucleophilic substitution reaction. This involves the reaction of a thiophene derivative with a nitro group in the presence of a suitable base.

    Final Coupling: The final step involves coupling the benzopyran core with the nitrothiophene group using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitrothiophene group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The benzopyran core can interact with cellular receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one: Similar in structure but with a phenoxazin core.

    4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine: Similar in structure but with a pyrimidin core.

Uniqueness

4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core and a nitrothiophene group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

CAS No.

918497-89-9

Molecular Formula

C15H11NO5S

Molecular Weight

317.3 g/mol

IUPAC Name

4-methyl-6-[(5-nitrothiophen-2-yl)methoxy]chromen-2-one

InChI

InChI=1S/C15H11NO5S/c1-9-6-15(17)21-13-4-2-10(7-12(9)13)20-8-11-3-5-14(22-11)16(18)19/h2-7H,8H2,1H3

InChI Key

XXEWTGONZZACAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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